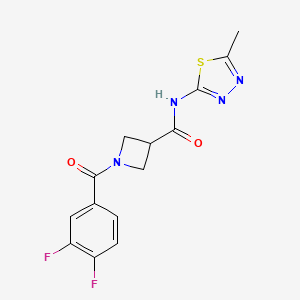

1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

CAS No.: 1334369-45-7

Cat. No.: VC4162686

Molecular Formula: C14H12F2N4O2S

Molecular Weight: 338.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334369-45-7 |

|---|---|

| Molecular Formula | C14H12F2N4O2S |

| Molecular Weight | 338.33 |

| IUPAC Name | 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C14H12F2N4O2S/c1-7-18-19-14(23-7)17-12(21)9-5-20(6-9)13(22)8-2-3-10(15)11(16)4-8/h2-4,9H,5-6H2,1H3,(H,17,19,21) |

| Standard InChI Key | VGDCBIYCVCCDIO-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves condensation reactions between the appropriate carboxylic acid (or its derivatives) and the amine group of the azetidine ring. The thiadiazole ring can be prepared separately and then attached via a suitable linkage.

Biological Activities

Compounds with similar structures, such as those containing thiadiazole rings, have shown various biological activities:

-

Antimicrobial and Antioxidant Properties: Thiadiazole derivatives are known for their antimicrobial and antioxidant activities, which could be relevant for this compound as well .

-

Immunostimulating Effects: Some azetidine derivatives have been reported to have immunostimulating properties .

Physical and Chemical Data

Given the lack of specific data on this compound, we can look at related compounds for insights:

-

Storage Conditions: Typically, compounds like these are stored in a dry, cool environment to prevent degradation.

-

Boiling Point: Specific boiling points are not available for this compound, but similar compounds often have high boiling points due to their molecular complexity.

Research Findings and Potential Applications

While direct research findings on 1-(3,4-difluorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide are not available, related compounds suggest potential applications in medicine and agriculture due to their biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume